3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound exhibits a sophisticated arrangement of functional groups attached to a benzaldehyde core framework. The compound possesses the molecular formula C14H19NO4 with a molecular weight of 265.31 grams per mole, indicating a moderately complex organic structure. The benzene ring serves as the central aromatic system, providing structural stability and serving as the anchor point for various substituent groups.
The aldehyde functional group (-CHO) occupies a critical position on the benzene ring, contributing significantly to the compound's reactivity profile and potential for further chemical modifications. This carbonyl functionality represents one of the most reactive sites within the molecule and plays a crucial role in defining the compound's chemical behavior. The methoxy group (-OCH3) at the 3-position introduces electron-donating characteristics to the aromatic system, influencing both the electronic distribution and the overall polarity of the molecule.
The morpholine ring system represents another key structural component, connected to the benzene core through an ethoxy linker (-OCH2CH2-). This six-membered heterocyclic ring contains both nitrogen and oxygen atoms, contributing to the compound's hydrogen bonding potential and overall pharmacological properties. The morpholine moiety is particularly significant in medicinal chemistry applications due to its favorable pharmacokinetic properties and its ability to enhance molecular solubility.
The ethoxy linker between the benzene ring and the morpholine group provides conformational flexibility to the molecule, allowing for various spatial arrangements that may influence biological activity. This structural feature creates a bridge that maintains appropriate spacing between the aromatic system and the morpholine ring, potentially optimizing interactions with biological targets. The overall molecular architecture demonstrates a carefully balanced arrangement of hydrophilic and lipophilic regions, contributing to the compound's potential for diverse applications in pharmaceutical research.
Crystallographic Studies and Conformational Analysis
Limited crystallographic data exists specifically for this compound in the available literature, indicating a need for comprehensive structural determination studies. The absence of detailed crystallographic information represents a significant gap in the structural characterization of this compound, particularly given its potential importance in medicinal chemistry applications. Future crystallographic investigations would provide valuable insights into the solid-state packing arrangements and intermolecular interactions that influence the compound's physical properties.
Conformational analysis of the molecule reveals multiple possible spatial arrangements due to the flexible ethoxy linker connecting the benzene ring to the morpholine moiety. The rotational freedom around the carbon-oxygen and carbon-carbon bonds within the ethoxy bridge allows for various conformational states that may exhibit different energy profiles. These conformational variations could significantly impact the compound's ability to interact with biological targets and influence its overall pharmacological activity.
The morpholine ring itself adopts a chair conformation similar to cyclohexane, providing stability to this portion of the molecule. This conformational preference contributes to the overall three-dimensional shape of the compound and influences the spatial positioning of the nitrogen and oxygen atoms within the morpholine ring. The chair conformation also affects the accessibility of the lone pair electrons on the nitrogen atom, which may be important for hydrogen bonding interactions.
Theoretical conformational studies would benefit from computational approaches to identify the most stable molecular geometries and understand the energy barriers associated with conformational interconversion. Such analyses would provide essential information for understanding the compound's behavior in solution and its potential interactions with biological macromolecules.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation, providing detailed information about the connectivity and environment of individual atoms within the molecule. Proton nuclear magnetic resonance would reveal characteristic signals for the aldehyde proton, aromatic protons, methoxy group, ethoxy linker, and morpholine ring protons.
The aldehyde proton typically appears as a distinctive singlet at approximately 9-10 parts per million in the proton nuclear magnetic resonance spectrum, providing clear evidence for the presence of this functional group. The aromatic protons of the substituted benzene ring would appear in the 6-8 parts per million region, with specific splitting patterns that reflect the substitution pattern and electronic environment. The methoxy group would manifest as a singlet around 3-4 parts per million, corresponding to the three equivalent methyl protons.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule, with the carbonyl carbon of the aldehyde group appearing at approximately 190-200 parts per million. The aromatic carbons would appear in the 110-160 parts per million region, while the aliphatic carbons of the ethoxy linker and morpholine ring would appear at lower field positions. This technique would confirm the total number of carbon environments and provide structural verification.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to specific functional groups within the molecule. The aldehyde carbonyl group would produce a strong absorption around 1700-1750 wavenumbers, while the aromatic carbon-carbon stretches would appear around 1500-1600 wavenumbers. The morpholine ring and ethoxy linker would contribute additional characteristic absorptions in the fingerprint region, providing a unique spectral signature for compound identification.
| Spectroscopic Technique | Key Characteristic Signals |
|---|---|
| Proton Nuclear Magnetic Resonance | Aldehyde proton (9-10 ppm), Aromatic protons (6-8 ppm), Methoxy group (3-4 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (190-200 ppm), Aromatic carbons (110-160 ppm) |
| Infrared Spectroscopy | Aldehyde carbonyl (1700-1750 cm⁻¹), Aromatic stretches (1500-1600 cm⁻¹) |
Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)
Computational chemistry approaches provide valuable predictions for the properties and behavior of this compound. The calculated logarithm of the partition coefficient (logP) value of 0.9642 indicates a moderately lipophilic compound with balanced hydrophilic and lipophilic characteristics. This property suggests favorable potential for membrane permeability while maintaining sufficient aqueous solubility for biological applications.
The predicted logarithm of the distribution coefficient (logD) value of 0.9475 provides additional insight into the compound's behavior under physiological conditions. This parameter accounts for ionization effects at physiological pH and closely approximates the logP value, indicating minimal ionization of the compound under biological conditions. The similarity between logP and logD values suggests that the compound maintains consistent partitioning behavior across a range of pH values.
Computational predictions indicate a logarithm of aqueous solubility (logSw) value of -1.6893, corresponding to moderate water solubility characteristics. This property is particularly important for pharmaceutical applications, as it influences the compound's bioavailability and formulation requirements. The predicted solubility suggests that the compound would require appropriate formulation strategies to achieve optimal dissolution characteristics.
The calculated hydrogen bond acceptor count of 6 reflects the presence of multiple oxygen and nitrogen atoms capable of participating in hydrogen bonding interactions. This parameter is crucial for understanding the compound's potential for molecular recognition and binding to biological targets. The polar surface area of 41.152 square angstroms indicates moderate polarity, contributing to the compound's overall physicochemical profile and potential for biological activity.
| Computational Parameter | Predicted Value | Biological Significance |
|---|---|---|
| Logarithm of Partition Coefficient (logP) | 0.9642 | Moderate lipophilicity, balanced membrane permeability |
| Logarithm of Distribution Coefficient (logD) | 0.9475 | Consistent behavior across pH range |
| Logarithm of Aqueous Solubility (logSw) | -1.6893 | Moderate water solubility |
| Hydrogen Bond Acceptor Count | 6 | Multiple sites for molecular interactions |
| Polar Surface Area | 41.152 Ų | Moderate polarity for biological applications |
Density functional theory calculations would provide detailed electronic structure information, including molecular orbital distributions and electron density maps that explain the compound's reactivity patterns. Such computational approaches would reveal the electronic characteristics of the aldehyde group, the electron-donating effects of the methoxy substituent, and the electronic properties of the morpholine ring system. These calculations would contribute to understanding the compound's potential for electrophilic and nucleophilic reactions.
Molecular dynamics simulations would offer insights into the conformational flexibility and dynamic behavior of the compound in solution. These computational studies would reveal the preferred conformations, the energy barriers for rotation around flexible bonds, and the solvation characteristics in different environments. Such information would be particularly valuable for understanding the compound's behavior in biological systems and its potential interactions with protein targets.
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXHPYSLLHSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358001 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-05-1 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
Reaction Conditions and Steps
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
- The product is purified by column chromatography to isolate the pure aldehyde derivative.
Mechanistic Notes
- The base (K2CO3) deprotonates the phenolic hydroxyl group, generating a phenolate ion.
- The phenolate ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
- This nucleophilic substitution (SN2) leads to the formation of the ether linkage attaching the morpholine moiety to the benzaldehyde ring.
Alternative Synthetic Routes
- Some methods use N-chloroacetylmorpholine as the alkylating agent, which reacts similarly under reflux in acetonitrile.
- Variations in solvent (e.g., DMF) and base (e.g., NaHCO3) have been reported but potassium carbonate in acetonitrile remains the most efficient and widely used.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value | Notes |
|---|---|---|
| Starting hydroxybenzaldehyde | 3-Methoxy-4-hydroxybenzaldehyde | Commercially available or synthesized |
| Base | Potassium carbonate (K2CO3) | 1.5 equivalents |
| Alkylating agent | 2-(Morpholin-4-yl)ethyl halide | 1 equivalent |
| Solvent | Dry acetonitrile or DMF | Polar aprotic solvents preferred |
| Temperature | Reflux (~80°C for acetonitrile) | Ensures reaction completion |
| Reaction time | 8–12 hours | Overnight stirring |
| Yield | Up to 99% | High efficiency reported |
| Purification | Column chromatography | Silica gel, eluent varies |
Research Findings and Analysis
- The method described by Kelly et al. (2020) in the European Journal of Medicinal Chemistry demonstrates a robust and reproducible synthesis with high yields and purity.
- The reaction conditions are mild, avoiding harsh reagents or extreme conditions, which is advantageous for scale-up and industrial applications.
- The use of potassium carbonate as a base is effective in promoting the nucleophilic substitution without side reactions.
- The reaction is highly selective for the ether formation at the phenolic hydroxyl group, preserving the aldehyde functionality intact.
- The product’s purity and identity are confirmed by chromatographic and spectroscopic methods (TLC, NMR, MS).
Summary Table of Preparation Methods from Literature
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Variations in Morpholine Derivatives
- 3-Methoxy-4-(3-morpholinyl-propoxy)-benzaldehyde (CAS: 500276-49-3): Molecular formula: C₂₉H₃₆N₂O₇ (MW: 524.62 g/mol).
5-(4-Ethoxy-3-methoxyphenyl)-1-[3-morpholinyl-propyl]-pyrrol-2-one derivatives :
Functional Group Replacements
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)-benzaldehyde (CAS: 870837-18-6):
- 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde (CAS: Not listed): Crystallographic data: Orthorhombic crystal system (a = 13.743 Å, b = 12.526 Å, c = 16.384 Å) . The nitro group enhances rigidity and electron-withdrawing effects, making it suitable for coordination chemistry and Schiff base synthesis .
Ether-Linked Derivatives
3-Methoxy-4-(3-methoxypropoxy)-benzaldehyde (CAS: 946670-72-0):
4-(Benzyloxy)-3-phenethoxybenzaldehyde :
Physicochemical and Application-Based Comparisons
Thermal and Mechanical Properties
- The target compound’s epoxy resin (MB-PACM) exhibits a Tg of 172°C , comparable to commercial resins like CF/DER331-PACM . In contrast, nitrobenzyloxy derivatives (e.g., 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde) prioritize structural rigidity over thermal stability, with melting points often exceeding 200°C .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Melting Point | 196–197 °C |
| CAS Number | 46995-89-5 |
The presence of the morpholine ring and various functional groups significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the morpholine moiety may enhance binding affinity to certain receptors or enzymes, influencing various signaling pathways involved in cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation. In vitro studies have shown that at concentrations around 20 μM, it can inhibit microtubule assembly by approximately 40% to 52% .
Case Study: Breast Cancer Cells
A specific study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that treatment with the compound at concentrations of 1 μM resulted in significant morphological changes indicative of apoptosis. Furthermore, it enhanced caspase-3 activity (1.33 to 1.57 times) at a concentration of 10 μM, confirming its role as an apoptosis-inducing agent .
Antimicrobial Properties
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary assessments suggest that it exhibits inhibitory effects against various bacterial strains, although specific mechanisms are still under investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzoic acid | Moderate | Limited |
| 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzyl alcohol | High | Moderate |
| 3-Methoxyphenyl derivatives | Variable | Variable |
This table illustrates that while some derivatives show promise in anticancer applications, this compound stands out due to its dual activity profile.
Safety and Toxicity
While exploring the potential therapeutic applications of this compound, safety and toxicity are critical considerations. Current data indicate that it may act as an irritant; thus, further toxicological assessments are necessary to establish safe dosage levels for clinical use .
Q & A
Q. How can the compound be functionalized for polymer or prodrug development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
